molecular formula C14H17BrO3 B1528651 3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid CAS No. 1394040-53-9

3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid

Cat. No.: B1528651
CAS No.: 1394040-53-9
M. Wt: 313.19 g/mol
InChI Key: DUQYFSVNHKBHEG-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid is a complex organic compound characterized by its bromophenyl group and oxolan-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid typically involves multi-step organic reactions. One common approach is the reaction of 3-bromophenylacetic acid with oxolan-2-ylmethyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromophenol derivatives.

  • Reduction: 3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanol.

  • Substitution: Various substituted bromophenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its bromophenyl group makes it a versatile building block for creating diverse chemical structures.

Biology: In biological research, 3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid can be used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets, making it a valuable tool in drug discovery.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs that target specific diseases.

Industry: In the industrial sector, this compound can be used in the manufacture of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved will vary based on the biological system being studied.

Comparison with Similar Compounds

  • 3-Bromophenylacetic Acid: Similar structure but lacks the oxolan-2-ylmethyl group.

  • 2-(Oxolan-2-ylmethyl)propanoic Acid: Similar structure but lacks the bromophenyl group.

Uniqueness: The combination of the bromophenyl group and the oxolan-2-ylmethyl group in 3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid gives it unique chemical properties and reactivity compared to its similar compounds. This combination allows for a wider range of applications and interactions in chemical and biological systems.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-3-(oxolan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c15-12-4-1-3-10(8-12)7-11(14(16)17)9-13-5-2-6-18-13/h1,3-4,8,11,13H,2,5-7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQYFSVNHKBHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(CC2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid

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